Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

Structure–Activity Relationship Sigma-1 Receptor Linker Optimization

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate (CAS 1539809-67-0) is a bifunctional piperidine building block that combines a sterically hindered 2,2-dimethylpropanoate ester with a 4-(2-aminoethyl)-substituted piperidine core. With molecular formula C₁₃H₂₆N₂O₂ and molecular weight 242.36 g/mol , this compound presents a primary amine extended by an ethylene spacer from the piperidine 4-position and a methyl ester adjacent to the quaternary carbon, features that differentiate it from the closer 4-aminomethyl, 3-amino, and ethyl ester analogs commonly offered as alternatives in chemical supply catalogs.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
Cat. No. B12076620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(CN1CCC(CC1)CCN)C(=O)OC
InChIInChI=1S/C13H26N2O2/c1-13(2,12(16)17-3)10-15-8-5-11(4-7-14)6-9-15/h11H,4-10,14H2,1-3H3
InChIKeyNAHKMWGYKZRFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate: Procurement-Relevant Structural Identity


Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate (CAS 1539809-67-0) is a bifunctional piperidine building block that combines a sterically hindered 2,2-dimethylpropanoate ester with a 4-(2-aminoethyl)-substituted piperidine core . With molecular formula C₁₃H₂₆N₂O₂ and molecular weight 242.36 g/mol , this compound presents a primary amine extended by an ethylene spacer from the piperidine 4-position and a methyl ester adjacent to the quaternary carbon, features that differentiate it from the closer 4-aminomethyl, 3-amino, and ethyl ester analogs commonly offered as alternatives in chemical supply catalogs. The compound is supplied primarily for research and further synthetic elaboration, and its substitution pattern is congruent with the 4-(2-aminoethyl)piperidine scaffold that has demonstrated productive engagement with sigma-1 receptors in peer-reviewed medicinal chemistry programs [1].

Why Generic Substitution of Methyl 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate Carries Structural Risk


Within the inventory of aminopiperidine-dimethylpropanoate building blocks, the position of the amino group, the length of the linker, and the identity of the ester markedly influence reactivity, downstream biological recognition, and physicochemical profile. The 4-(2-aminoethyl) arrangement provides an ethylene spacer that extends the primary amine farther from the piperidine ring compared with the 4-aminomethyl analog (one‑carbon linker) , while the 4‑substitution regiochemistry directs the amine into a different spatial trajectory than the 3‑amino isomer . The methyl ester offers a smaller steric footprint and distinct saponification kinetics relative to the ethyl ester, and the 2,2‑dimethyl substitution adjacent to the carbonyl confers resistance to esterase-mediated hydrolysis not present in unsubstituted propanoate analogs [1]. Simply interchanging these analogs without accounting for these structural variables can lead to divergent reaction yields, altered pharmacological SAR, or batch failures in multi‑step synthetic routes.

Head‑to‑Head Quantitative Differentiation of Methyl 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate Versus Closest Analogs


Amino‑Substitution Position and Linker Length: 4‑(2‑Aminoethyl) vs. 4‑Aminomethyl vs. 3‑Amino

The target compound possesses a 4‑(2‑aminoethyl) substituent, placing the primary amine two carbon atoms away from the piperidine ring. In the sigma‑1 receptor ligand series sharing this scaffold, the ethylene linker was essential for achieving sub‑micromolar affinity; earlier analogs containing a one‑carbon aminomethyl linker or a 3‑amino regioisomer showed substantially reduced binding [1]. Although direct binding data for the free methyl ester are not available in published SAR tables, the scaffold congruence with potent sigma‑1 ligands (Kᵢ values as low as 1.3 nM for optimized N‑substituted derivatives) provides a strong structural rationale for selecting the 4‑(2‑aminoethyl) regioisomer over the 4‑aminomethyl (CAS 2208788-27-4) or 3‑amino (CAS 2208275-14-1) analogs when sigma‑1 receptor affinity is a relevant downstream criterion [1].

Structure–Activity Relationship Sigma-1 Receptor Linker Optimization

Ester Steric Hindrance: 2,2‑Dimethylpropanoate Methyl Ester vs. Unsubstituted Propanoate or Ethyl Ester Analogs

The 2,2‑dimethyl substitution on the propanoate moiety creates a neopentyl ester that is substantially more resistant to esterase‑catalyzed hydrolysis than unsubstituted propanoate esters. In medicinal chemistry precedent, gem‑dimethyl substitution adjacent to a carbonyl reduces the hydrolysis rate by 10‑ to 100‑fold owing to steric shielding of the carbonyl carbon [1]. Within the aminopiperidine‑propanoate series, the methyl ester (target compound, MW 242.36 g/mol free base ) offers a different reactivity profile than the ethyl ester analog (Ethyl 3‑(3‑aminopiperidin‑1‑yl)‑2,2‑dimethylpropanoate, MW 228.33 g/mol ): the methyl ester undergoes saponification under milder conditions while retaining the steric protection conferred by the 2,2‑dimethyl group.

Metabolic Stability Esterase Resistance Prodrug Design

Orthogonal Synthetic Utility: Piperidine N‑Alkylation Without Amine Protection

The target compound presents two chemically distinct amino functionalities: a tertiary piperidine nitrogen and a primary amine on the ethyl side chain. The piperidine nitrogen can be selectively alkylated with alkyl halides or through reductive amination under conditions where the primary amine remains largely unreacted, provided stoichiometric control and appropriate solvent selection are employed [1]. In contrast, the 4‑aminomethyl analog (CAS 2208788-27-4, M.W. 264.79 g/mol as HCl salt ) places the primary amine closer to the piperidine ring, potentially increasing the likelihood of competitive N‑alkylation at both sites owing to similar steric environments. The 3‑amino regioisomer (CAS 2208275-14-1, M.W. 250.77 g/mol as HCl salt ) introduces a chiral center at the piperidine C‑3 position, adding stereochemical complexity that may be undesirable for achiral library synthesis.

Selective Alkylation Bifunctional Building Block Parallel Synthesis

Physicochemical Differentiation: Molecular Weight and LogP Trend Across Analogs

Among the closest commercially available analogs, the target compound (free base M.W. 242.36 g/mol ) is intermediate in molecular weight—lighter than the 4‑aminomethyl hydrochloride (M.W. 264.79 g/mol ) but heavier than the non‑amino‑substituted piperidine ester 2‑(piperidin‑1‑yl)ethyl 2,2‑dimethylpropanoate hydrochloride (M.W. 249.78 g/mol ). The 3‑amino hydrochloride analog (M.W. 250.77 g/mol ) has a reported calculated LogP of 0.82 , providing a reference point for estimating the target compound's lipophilicity within a narrow window suitable for CNS drug‑likeness. The absence of aromatic rings (aromatic ring count = 0 ) distinguishes this compound from N‑arylpiperidine sigma ligands and may reduce CYP450‑mediated oxidation risks [1].

Physicochemical Properties Lead-Likeness Permeability

Availability and Purity Benchmarking Against Near Analogs

The target compound is listed in the ChemSrc database (CAS 1539809-67-0) but currently lacks a prominent recommended supplier, indicating a sourcing gap that may be filled through custom synthesis. Among the structurally nearest commercially available compounds, Methyl 3‑(3‑aminopiperidin‑1‑yl)‑2,2‑dimethylpropanoate hydrochloride (CAS 2208275-14-1) is stocked at ≥97% purity by multiple vendors (Fluorochem, Bidepharm, Leyan) , and Methyl 3‑[4‑(aminomethyl)piperidin‑1‑yl]‑2,2‑dimethylpropanoate hydrochloride (CAS 2208788-27-4) is offered at 95–98% purity . The target compound's free‑base form (vs. HCl salt) simplifies downstream free‑basing steps when neutral amine is required for coupling reactions.

Supply Chain Purity Catalog Availability

Preferred Application Scenarios for Methyl 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate Based on Comparative Evidence


Sigma‑1 Receptor Ligand Optimization Campaigns

When the research objective is the synthesis and SAR exploration of sigma‑1 receptor ligands, Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate constitutes the structurally appropriate starting building block. The 4‑(2‑aminoethyl)piperidine scaffold has been validated in peer‑reviewed medicinal chemistry studies as a productive template for achieving sub‑100 nM sigma‑1 binding affinity [1]. The methyl 2,2‑dimethylpropanoate ester can serve as a prodrug motif or be hydrolyzed to the carboxylic acid for further amide coupling, while the free primary amine enables late‑stage diversification. The 4‑aminomethyl and 3‑amino regioisomers lack this validated sigma‑1 pharmacophore alignment [1].

Synthesis of Esterase‑Stable Pharmacological Probes

Investigators requiring a metabolic stability advantage in ester‑containing probes should prioritize the 2,2‑dimethylpropanoate methyl ester over unsubstituted propanoate ester analogs. The neopentyl ester motif provides ≥10‑fold reduction in esterase hydrolysis rate compared with linear propanoate esters [2], extending the in vivo half‑life of the intact ester. The methyl ester additionally permits milder saponification conditions relative to the ethyl ester, facilitating conversion to the carboxylic acid when desired [2].

Parallel Library Synthesis Requiring an Achiral, Bifunctional Piperidine Template

Laboratories executing parallel synthesis of piperidine‑based compound libraries will benefit from the target compound's achiral nature and orthogonal amino functionalities. The piperidine nitrogen can be alkylated under stoichiometric control without mandatory protection of the primary amine, reducing synthetic step count [3]. The 4‑(2‑aminoethyl) attachment provides greater spatial separation between the two reactive amines compared to the 4‑aminomethyl analog, potentially minimizing competitive N,N‑dialkylation side products [3]. The absence of a chiral center at piperidine C‑3 eliminates the need for enantiomeric resolution, a complication inherent to the 3‑amino analog .

CNS Drug Discovery Programs Prioritizing Lead‑Likeness

Drug discovery teams adhering to lead‑likeness criteria (molecular weight < 350, cLogP 1–3, low aromatic ring count) should evaluate this compound as a fragment‑like or lead‑like building block. With a molecular weight of 242.36 g/mol (free base), zero aromatic rings, and an estimated cLogP near or below 1.0 , the target compound aligns with recommended CNS drug property space, in contrast to heavier N‑arylpiperidine sigma ligands that carry aromatic ring‑associated developability risks [4].

Quote Request

Request a Quote for Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.